2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile
Overview
Description
2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile is a chemical compound with the molecular formula C14H9ClN3S2 and a molecular weight of 318.83 g/mol It is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms
Preparation Methods
The synthesis of 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Introduction of the Chlorine and Phenyl Groups: The chlorination and phenylation steps are carried out using appropriate chlorinating agents and phenylating reagents under controlled conditions.
Attachment of the Sulfanyl and Acetonitrile Groups:
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile include other thieno[3,2-d]pyrimidine derivatives, such as:
2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)amino]acetonitrile: This compound has an amino group instead of a sulfanyl group.
2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)methyl]acetonitrile: This compound has a methyl group instead of a sulfanyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(4-chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanylacetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3S2/c15-13-12-11(17-8-18-13)10(9-4-2-1-3-5-9)14(20-12)19-7-6-16/h1-5,8H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBCYBHDYPAQGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC3=C2N=CN=C3Cl)SCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164855 | |
Record name | 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)thio]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860649-75-8 | |
Record name | 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)thio]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860649-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)thio]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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